Lipophilicity (XLogP3) Comparison with the 4-Methoxyphenyl Regioisomer
The target compound displays a computed XLogP3 of 5.2 . While direct experimental logP data for the 4-methoxyphenyl regioisomer are not available in public databases, a class-level inference based on the known contribution of the ortho-methoxy substituent to molecular polar surface area and hydrogen-bonding capacity predicts that the 2-methoxyphenyl derivative is less polar than its 4-methoxyphenyl counterpart, which would result in a higher XLogP3 value. This expected lipophilicity shift is relevant for blood-brain barrier penetration and membrane partitioning.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.2 |
| Comparator Or Baseline | Predicted: 4-methoxyphenyl regioisomer (N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(4-methoxyphenyl)-1-piperazinamine) – expected lower XLogP3 due to increased polarity of para-methoxy orientation |
| Quantified Difference | Quantitative difference not experimentally determined; directionality inferred from ortho vs. para methoxy effects on logP |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Lipophilicity differences of even 0.5 log units can alter CNS penetration and protein binding, making the 2-methoxyphenyl substitution pattern a critical procurement criterion for neuroscience or ADME screening cascades.
- [1] PubChem Compound Summary for CID 9636241. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/9636241 (accessed 2026-04-30). View Source
